1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone
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Overview
Description
1-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a phenolic group, a benzodiazole moiety, and a sulfanyl linkage, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the phenolic intermediate: This step involves the alkylation of a phenol derivative with tert-butyl groups under basic conditions.
Introduction of the benzodiazole moiety: The phenolic intermediate is then reacted with a benzodiazole derivative, often through a nucleophilic substitution reaction.
Formation of the sulfanyl linkage:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The benzodiazole moiety can be reduced under specific conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced benzodiazole derivatives.
Substitution: Substituted phenolic or benzodiazole derivatives.
Scientific Research Applications
1-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant due to the presence of the phenolic group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
DNA Interaction: The benzodiazole moiety can intercalate with DNA, potentially leading to anticancer activity by disrupting DNA replication.
Comparison with Similar Compounds
- 1-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE
- 1-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE
Uniqueness: 1-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE stands out due to its combination of a phenolic group, a benzodiazole moiety, and a sulfanyl linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H30N2O3S |
---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
1-(3,5-ditert-butyl-4-hydroxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C24H30N2O3S/c1-23(2,3)16-10-14(11-17(21(16)28)24(4,5)6)20(27)13-30-22-25-18-9-8-15(29-7)12-19(18)26-22/h8-12,28H,13H2,1-7H3,(H,25,26) |
InChI Key |
VCHPSCJKVVNDNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)CSC2=NC3=C(N2)C=C(C=C3)OC |
Origin of Product |
United States |
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